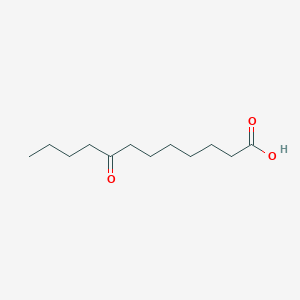

8-Oxododecanoic acid

Beschreibung

Overview of Oxo Fatty Acids in Biochemical Contexts

Oxo fatty acids are derivatives of fatty acids characterized by the presence of a ketone functional group along their aliphatic chain. ontosight.aicymitquimica.com These molecules are not merely metabolic intermediates but are increasingly recognized for their diverse biological activities. acs.org In biological systems, OFAs can be formed through various enzymatic and non-enzymatic pathways. For instance, lipoxygenases can catalyze the formation of oxo-octadecadienoic acids (OxoODEs) from linoleate. jst.go.jp The position of the oxo group can vary, leading to a wide array of structures with distinct properties and functions. gerli.com

Biochemically, oxo fatty acids are involved in a range of processes. They can act as signaling molecules, influencing cellular pathways and responses. ontosight.ai Some OFAs have been identified as agonists for peroxisome proliferator-activated receptors (PPARs), which are crucial regulators of lipid and glucose metabolism. jst.go.jp Furthermore, certain oxo fatty acids exhibit antimicrobial properties. vulcanchem.com The introduction of a ketone group alters the chemical reactivity and physical properties of the fatty acid, making it a subject of interest in both biochemistry and materials science. ontosight.aicymitquimica.com

Academic Significance of 8-Oxododecanoic Acid in Lipid Biochemistry

This compound, a 12-carbon saturated fatty acid with a ketone group at the eighth position, holds particular academic significance. cymitquimica.com Its structure, featuring both a hydrophobic carbon chain and a polar carboxylic acid group, contributes to its moderate solubility in water and solubility in organic solvents. cymitquimica.com This characteristic influences its behavior in biological membranes and its interaction with enzymes.

From a metabolic standpoint, 3-oxododecanoic acid, a positional isomer of this compound, is recognized as an intermediate in fatty acid biosynthesis. nih.gov While the specific pathways involving this compound are less characterized, its structural similarity to other bioactive lipids suggests potential roles in cellular processes. The study of such specific oxo fatty acids is crucial for a comprehensive understanding of lipid metabolism and its regulation. Research into the enzymatic synthesis of related compounds, such as ω-hydroxydodecanoic acid, highlights the intricate enzymatic machinery capable of modifying fatty acid chains and the potential for producing novel bifunctional compounds. sciepublish.commdpi.com

Research Trajectories and Current Gaps in Understanding this compound

Current research on oxo fatty acids is multifaceted, exploring their synthesis, biological activities, and potential applications. One trajectory focuses on the enzymatic production of OFAs. For example, crude homogenates of Agaricus bisporus have been used to produce 10-oxo-trans-8-decenoic acid from linoleic acid. researchgate.netresearchgate.net This highlights the potential for biocatalytic routes to synthesize specific oxo fatty acids.

Despite advancements, significant gaps remain in our understanding of this compound. The precise biological roles and metabolic pathways of this compound are not yet fully elucidated. While related compounds have shown bioactivity, the specific functions of the 8-oxo isomer require further investigation. acs.org The natural occurrence of this compound in various organisms and its concentration in different tissues are also areas that warrant more in-depth research. A significant challenge lies in the accurate classification and characterization of the diverse range of aldehyde dehydrogenases that may be involved in the metabolism of such oxo fatty acids. mdpi.com Future research will likely focus on identifying the specific enzymes that synthesize and metabolize this compound, uncovering its precise molecular targets, and exploring its potential as a bioactive compound.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

8-oxododecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O3/c1-2-3-8-11(13)9-6-4-5-7-10-12(14)15/h2-10H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKUXZPGBXGKAGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)CCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645369 | |

| Record name | 8-Oxododecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92037-99-5 | |

| Record name | 8-Oxododecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645369 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 8 Oxododecanoic Acid and Its Analogues

Chemical Synthesis Approaches

The construction of the 8-oxododecanoic acid backbone and its analogues has been approached through various chemical synthesis methodologies. These strategies often involve the careful orchestration of reactions to control stereochemistry and introduce desired functional groups.

Stereoselective Syntheses of 2-Amino-8-Oxodecanoic Acids (Aodas)

2-Amino-8-oxodecanoic acids (Aodas) are crucial components of naturally occurring histone deacetylase (HDAC) inhibitors. researchgate.netnih.gov The stereochemistry at the α-carbon (C-2) and other chiral centers within the molecule is critical for their biological activity, necessitating highly stereoselective synthetic routes.

Chiral auxiliaries are instrumental in asymmetric synthesis, guiding the formation of a desired stereoisomer. In the synthesis of Aodas, chiral auxiliaries have been effectively employed to establish the stereocenter at the C-2 position.

One prominent example is the use of the Schöllkopf chiral auxiliary. thieme-connect.com This method facilitates the asymmetric synthesis of (S)-2-amino-8-oxodecanoic ester and its homologues. The process involves the formation of a carbon-carbon bond between an appropriate alkyl bromide and the lithium salt of the Schöllkopf auxiliary, followed by hydrolysis to yield the desired long-chain keto amino acid ester with high selectivity. thieme-connect.com

Another approach utilizes a recyclable chiral auxiliary, (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide, in the presence of a nickel (II) complex. tcichemicals.commdpi.com This system allows for the stereoselective alkylation of a glycine (B1666218) Schiff base complex, leading to the formation of the target amino acid. The chiral auxiliary can then be recovered and reused, adding to the efficiency of the synthesis. tcichemicals.commdpi.com The use of proline-derived chiral auxiliaries in Ni(II) complexes has also shown advantageous reactivity and stereochemical outcomes in alkylation reactions. mdpi.com

Convergent synthesis, where different fragments of a target molecule are prepared separately and then joined, offers an efficient route to complex structures like Aodas. These strategies often start from readily available, enantiomerically pure building blocks to control the stereochemistry.

Other reported routes to Aoda include the reaction of a protected aspartic acid-derived iodide with an organocuprate, a photochemically induced radical reaction, and a diastereoselective addition of a vinyllithium (B1195746) reagent to an oxime. whiterose.ac.uk A Wadsworth-Emmons reaction between an aldehyde derived from S-glutamic acid and a phosphonate (B1237965) has also been employed to elongate the amino acid chain. whiterose.ac.uk More recently, cross-metathesis has emerged as a key reaction in the synthesis of (S)-2-amino-8-oxodecanoic acid. researchgate.net

| Starting Material | Key Reaction/Strategy | Reference |

| Allylglycine / Glutamic Acid | Convergent synthesis | researchgate.netnih.govacs.org |

| Protected Aspartic Acid | Reaction with organocuprate | whiterose.ac.uk |

| S-Glutamic Acid | Wadsworth-Emmons reaction | whiterose.ac.uk |

| Alkene Precursors | Cross-metathesis | researchgate.net |

Utilization of Chiral Auxiliaries in Aoda Synthesis

Stereocontrolled Synthesis of Hydroxylated and Methylated Oxodecanoic Acid Derivatives

The synthesis of more complex analogues, such as hydroxylated and methylated oxodecanoic acid derivatives, requires even more precise control over multiple stereocenters.

The stereocontrolled synthesis of fully protected (2S,4S,6S)-2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid has been achieved using a glutamate (B1630785) derivative as the starting material. researchgate.netnih.govresearchgate.net Key steps in this synthetic pathway include an Evans asymmetric alkylation to introduce the methyl group with specific stereochemistry and a Sharpless asymmetric epoxidation to create the hydroxyl group at the desired position. researchgate.netnih.govresearchgate.net Sharpless asymmetric epoxidation is a powerful method for the enantioselective epoxidation of allylic alcohols, which can then be opened to reveal the desired stereochemistry. units.it

Application of Asymmetric Alkylation and Epoxidation Reactions

Synthesis of Related Oxo-Functionalized Aliphatic Carboxylic Acids

While direct synthetic routes for this compound are not extensively documented in readily available literature, the synthesis of structurally similar and functionally related oxo-acids is well-established. A significant body of research has focused on the preparation of 2-amino-8-oxodecanoic acids (Aodas), which are key components of naturally occurring histone deacetylase (HDAC) inhibitors. acs.orgnih.govresearchgate.net

One documented synthesis of a 2-amino-8-oxodecanoic acid derivative involves a multi-step process: acs.org

Preparation of a β-ketophosphonate: This is achieved by reacting a commercially available ester with dimethyl methylphosphonate (B1257008) in the presence of butyllithium (B86547) (BuLi) in tetrahydrofuran (B95107) (THF) at low temperatures. acs.org

Aldehyde formation: A protected amino acid derivative, such as one derived from glutamic acid, is converted into an aldehyde. acs.org

Horner-Wadsworth-Emmons (HWE) reaction: The aldehyde is reacted with the β-ketophosphonate to form an enone. researchgate.net

Hydrogenation: The resulting enone is hydrogenated to yield the saturated keto-acid derivative. acs.org

Another key strategy for creating oxo-functionalized acids is the oxidation of corresponding hydroxy acids. For example, 2-ketooctadecanoic acid was successfully prepared by the oxidation of methyl 2-hydroxyoctadecanoate using chromic trioxide, followed by hydrolysis of the ester. scispace.com This highlights a general and reliable method for installing a ketone functionality.

The table below summarizes a synthetic approach to a related Aoda compound.

| Reaction Step | Reagents and Conditions | Intermediate/Product | Notes |

| β-ketophosphonate Synthesis | Commercial ester, dimethyl methylphosphonate, BuLi, THF, -78 °C | β-ketophosphonate | Forms the "keto" portion of the final molecule. acs.org |

| HWE Olefination | Aldehyde derived from glutamic acid, β-ketophosphonate, LiCl, DIPEA, MeCN | Enone precursor | Creates the carbon backbone with the keto group precursor. acs.org |

| Hydrogenation | Pd(OH)₂, H₂ (6 atm), MeOH, Boc₂O | Protected (2S,9S)-Aoda derivative | Reduces the double bond and protects the amino group. acs.org |

Biocatalytic and Enzymatic Synthesis

Biocatalysis presents a powerful and sustainable alternative to traditional chemical synthesis for producing oxo-fatty acids. This approach leverages the high selectivity and efficiency of enzymes to perform complex chemical transformations under mild conditions.

Multi-Enzyme Cascade Systems for Oxo-Fatty Acid Production

Multi-enzyme cascades, where several enzymatic reactions are performed sequentially in a single pot, are particularly effective for synthesizing valuable chemicals from renewable feedstocks like vegetable oils. google.comCurrent time information in Bangalore, IN. These systems can convert fatty acids into bifunctional compounds like oxo-acids, which are precursors for polymers. uu.nl

A notable example is the conversion of linoleic acid to 9-oxononanoic acid. uu.nl This process utilizes a two-enzyme cascade:

Lipoxygenase (LOX) : Catalyzes the regio- and stereoselective insertion of molecular oxygen into linoleic acid to form a hydroperoxy fatty acid intermediate (e.g., 9S-hydroperoxyoctadecadienoic acid or 9S-HPODE). uu.nl

Hydroperoxide Lyase (HPL) : Cleaves the hydroperoxide intermediate to yield the desired oxo-acid (9-oxononanoic acid) and a volatile aldehyde. uu.nl

This one-pot process can achieve yields as high as 73%. uu.nl Similarly, a cascade involving lipase (B570770), LOX, and HPL has been developed to produce 12-oxo-9(Z)-dodecenoic acid from safflower oil, achieving a space-time yield of 486.6 mg·L⁻¹d⁻¹. google.com The efficiency of these cascades often relies on effective cofactor regeneration, which can be managed within whole-cell catalysts by harnessing the host cell's metabolism. acs.orgCurrent time information in Bangalore, IN.

| Cascade System Example | Enzymes | Substrate | Product | Key Findings |

| One-pot synthesis of 9-oxononanoic acid | 9S-lipoxygenase (from Solanum tuberosum), 9/13-hydroperoxide lyase (from Cucumis melo) | Linoleic acid | 9-Oxononanoic acid | Achieved a 73% yield in a one-pot process. uu.nl |

| Synthesis of 12-oxo-9(Z)-dodecenoic acid | P. fluorescens lipase, Glycine max LOX, Carica papaya HPL | Safflower oil | 12-oxo-9(Z)-dodecenoic acid | Space-time yield of 486.6 mg·L⁻¹d⁻¹ was obtained. google.com |

Enzymatic Hydroxylation and Oxidation Processes

The core of biocatalytic oxo-fatty acid synthesis involves a two-step process: the hydroxylation of a C-H bond followed by the oxidation of the resulting alcohol to a ketone.

Hydroxylation: Cytochrome P450 monooxygenases (CYPs) are key enzymes that catalyze the selective hydroxylation of non-activated C-H bonds in fatty acids. This reaction requires molecular oxygen and a source of reducing equivalents, typically NADPH. nih.gov The omega (ω)-oxidation pathway, which occurs in the endoplasmic reticulum, is a prime example. It begins with the hydroxylation of the terminal methyl carbon of a fatty acid by a CYP enzyme. nih.gov Self-sufficient CYPs, which have their reductase partner naturally fused to the catalytic domain, simplify the biotransformation process significantly.

Oxidation: The hydroxy fatty acid formed in the first step is then oxidized to a keto fatty acid. nih.gov This is typically carried out by an alcohol dehydrogenase (ADH), which removes two hydrogen atoms from the hydroxyl group. nih.govCurrent time information in Bangalore, IN. For example, an ADH from Candida parapsilosis (cpADH5) has been used in cascades to oxidize hydroxy-fatty acid methyl esters. acs.org

| Enzymatic Step | Enzyme Class | Function | Cofactor Example |

| Hydroxylation | Cytochrome P450 Monooxygenase (CYP) | Inserts an oxygen atom to form a hydroxyl group. nih.gov | NADPH |

| Oxidation | Alcohol Dehydrogenase (ADH) | Oxidizes the hydroxyl group to a keto group. nih.gov | NAD⁺ |

Directed Evolution and Enzyme Engineering for Optimized Biotransformations

To improve the efficiency, substrate specificity, and stability of enzymes used in these synthetic pathways, researchers employ directed evolution and enzyme engineering techniques. Directed evolution involves generating libraries of enzyme variants through methods like random mutagenesis (e.g., error-prone PCR) and then screening for improved properties.

For instance, the monooxygenase P450 BM3 has been engineered through directed evolution to enhance its ability to oxidize fatty acid methyl esters, substrates it poorly accepts in its wild-type form. acs.org One engineered variant exhibited a 32-fold higher initial oxidation rate toward methyl hexanoate (B1226103) compared to the wild-type enzyme. acs.org Similarly, computational-assisted design and site-saturation mutagenesis have been used to engineer cpADH5 to boost its oxidation of medium-chain methyl 3-hydroxy fatty acids. acs.org By mutating key residues in the substrate-binding pocket, researchers can alter an enzyme's substrate scope and even invert its enantiopreference. acs.org

Immobilized Enzyme Systems for Sustainable Synthesis

Immobilizing enzymes on solid supports offers several advantages for industrial applications, including enhanced stability, easier separation from the reaction mixture, and the potential for continuous operation and enzyme reuse. google.com

In the context of oxo-acid synthesis, co-immobilization of multiple enzymes in a cascade can improve process efficiency. For example, lipoxygenase and catalase have been co-immobilized to synthesize a hydroperoxide precursor from safflower oil. uu.nl The catalase is used for in-situ oxygen generation from hydrogen peroxide, which circumvents the issue of excessive foam formation seen with direct oxygen sparging. uu.nl However, challenges remain, as co-immobilizing certain enzymes, like lipase and lipoxygenase, can lead to rapid deactivation of one of the enzymes (in this case, the lipase by the hydroperoxide product). google.comuu.nl This has led to the development of two-reactor concepts where the hydrolysis and subsequent oxidation steps are physically separated. google.comuu.nl

Biosynthetic Pathways and Metabolic Intermediacy

Endogenous Formation Mechanisms of Oxo Fatty Acids

Endogenously, oxo fatty acids arise primarily from the oxidation of fatty acids, a process mediated by a variety of enzymes that introduce a ketone functional group onto the fatty acid chain. nih.govontosight.ai These reactions are crucial for producing signaling molecules and intermediates for further metabolic processes. core.ac.uk

The introduction of an oxo group into a fatty acid is typically a multi-step process. One major pathway is omega-oxidation (ω-oxidation), which involves the oxidation of the carbon atom most distant from the carboxyl group (the ω-carbon). wikipedia.org This process begins with a hydroxylation reaction catalyzed by cytochrome P450 enzymes, introducing a hydroxyl group. wikipedia.org This alcohol is subsequently oxidized to an aldehyde, and then further oxidized to a carboxylic acid, resulting in a dicarboxylic acid. wikipedia.orgnih.gov

Another significant mechanism begins with the enzymatic action of lipoxygenases (LOX) or α-dioxygenases (α-DOX), which insert molecular oxygen into polyunsaturated fatty acids to form fatty acid hydroperoxides. aocs.orgmdpi.com These hydroperoxide intermediates are relatively unstable and are subsequently converted by other enzymes into a variety of products, including hydroxy fatty acids, divinyl ethers, and oxo fatty acids. gerli.com This conversion is a key step in the biosynthesis of oxylipins, a class of signaling molecules. aocs.orggerli.com

Several specific enzymes and enzyme families are responsible for the biosynthesis of oxo fatty acids. In vertebrates, cytochrome P450 enzymes of the CYP4A and CYP4F subfamilies are key players in the initial hydroxylation step of ω-oxidation. wikipedia.orgnih.gov Following hydroxylation, alcohol dehydrogenases and aldehyde dehydrogenases catalyze the subsequent oxidation steps. wikipedia.orgsciepublish.com

In inflammatory responses, enzymes like cyclooxygenase-2 (Cox-2) can convert omega-3 polyunsaturated fatty acids into hydroxylated derivatives, which are then oxidized by cellular dehydrogenases to form electrophilic oxo-derivatives. nih.govresearchgate.net Similarly, 5-lipoxygenase (5-LO) and 5-hydroxyeicosanoid dehydrogenase (5-HEDH) work in sequence to produce 5-oxo-eicosatetraenoic acid (5-oxo-ETE). researchgate.net In bacterial fatty acid synthesis, 3-oxo-acyl-ACP reductase (FabG) is a key enzyme that catalyzes the reduction of 3-oxoacyl-ACP intermediates. researchgate.net

| Enzyme/Enzyme Family | Role in Oxo Fatty Acid Formation | Source Organism Type |

| Cytochrome P450 (CYP4A, CYP4F) | Catalyzes the initial ω-hydroxylation of fatty acids, the first step in a pathway leading to oxo acid formation. wikipedia.orgnih.gov | Vertebrates |

| Alcohol Dehydrogenase (ADH) | Oxidizes the hydroxyl group formed during ω-oxidation to an aldehyde. wikipedia.org | Vertebrates, Bacteria |

| Aldehyde Dehydrogenase (ALDH) | Oxidizes the aldehyde group to a carboxylic acid, completing the formation of a dicarboxylic acid from which oxo acids can be derived. wikipedia.orgnih.gov | Vertebrates |

| Lipoxygenase (LOX) | Catalyzes the formation of fatty acid hydroperoxides from polyunsaturated fatty acids, which are precursors to oxo fatty acids. aocs.orgashs.org | Plants, Fungi, Mammals |

| Cyclooxygenase-2 (Cox-2) | Converts fatty acids into hydroxy-derivatives which are then oxidized by dehydrogenases to form oxo fatty acids. nih.govresearchgate.net | Mammals |

| 3-Oxo-acyl-ACP Reductase (FabG) | Catalyzes the reduction of 3-oxo-acyl-ACP intermediates during the elongation cycle of fatty acid biosynthesis. researchgate.net | Bacteria |

Enzymatic Oxidation of Fatty Acids Leading to Oxo Group Formation

Biological Origins of Oxo Decenoic Acids in Microorganisms and Fungi

Microorganisms and fungi are notable producers of various oxo fatty acids, which often serve as signaling molecules or metabolic byproducts. tandfonline.commdpi.com

A well-characterized oxo fatty acid produced by fungi is 10-oxo-trans-8-decenoic acid (ODA). nih.gov This compound is notably generated by mushrooms, such as Agaricus bisporus, where it is produced concurrently with the mushroom aroma compound 1-octen-3-ol (B46169). google.combegellhouse.com ODA is considered a growth-regulating substance in these fungi, potentially influencing the transition between vegetative and reproductive growth stages. researchgate.net Its production is often triggered when fungal tissues are damaged or disrupted. google.combegellhouse.com

The primary biosynthetic pathway for ODA in fungi starts with linoleic acid, a major fatty acid in many fungal species. tandfonline.comresearchgate.net The process involves two key enzymatic steps:

Lipoxygenase Action : A lipoxygenase enzyme specifically incorporates oxygen into linoleic acid at the C-10 position, forming a 10-hydroperoxide intermediate (10-hydroperoxy-trans-8-cis-12-octadecadienoic acid). ashs.orgtandfonline.com

Hydroperoxide Lyase Action : A hydroperoxide lyase then cleaves this intermediate. google.comresearchgate.net This cleavage reaction yields two products: the C8 volatile compound 1-octen-3-ol and the C10 nonvolatile compound 10-oxo-trans-8-decenoic acid (ODA). tandfonline.comresearchgate.netacs.org

This enzymatic pathway is activated when mushroom tissue is wounded. tandfonline.com

| Precursor | Intermediate | Key Enzymes | Final Products | Fungal System |

| Linoleic Acid | 10-hydroperoxy-trans-8-cis-12-octadecadienoic acid (10-HPOD) | 1. Lipoxygenase2. Hydroperoxide Lyase | 1. 10-Oxo-trans-8-decenoic acid (ODA)2. 1-octen-3-ol | Agaricus bisporus (Mushroom) |

Beyond the well-studied ODA in fungi, various bacteria are known to produce isomers of oxododecanoic acid. Research has identified these compounds as natural metabolites in different microbial species. For instance, 3-Oxododecanoic acid has been identified as a metabolite produced by the bacterium Pseudomonas chlororaphis. nih.gov It is also recognized as an intermediate in the general fatty acid biosynthesis pathway found in many microorganisms. hmdb.ca In a different context, 5-Oxododecanoic acid was identified among the gut bacterial metabolites of cockroaches. mdpi.com Furthermore, ω-oxododecanoic acid is known as a key intermediate in the biocatalytic conversion of lauric acid to other valuable bifunctional compounds. sciepublish.com

| Oxododecanoic Acid Isomer | Microbial Source/Context |

| 3-Oxododecanoic acid | Metabolite of Pseudomonas chlororaphis. nih.gov |

| 3-Oxododecanoic acid | Intermediate in fatty acid biosynthesis. hmdb.ca |

| 5-Oxododecanoic acid | Metabolite from gut bacteria of cockroaches. mdpi.com |

| ω-Oxododecanoic acid | Intermediate in the biocatalytic synthesis from lauric acid. sciepublish.com |

Metabolic Pathways of ODA from Linoleic Acid

Nonribosomal Peptide Synthetase (NRPS) Substrates and Extender Units

Nonribosomal peptide synthetases (NRPSs) are large, modular enzymes found in bacteria and fungi that synthesize a wide array of secondary metabolites, including many with significant pharmacological activities. nih.govmdpi.com These enzymes function as assembly lines, incorporating a diverse range of building blocks, known as extender units, into growing peptide chains. nih.govebi.ac.uk Unlike ribosomal protein synthesis, which is limited to the 20 canonical amino acids, NRPSs can incorporate over 100 different monomers, including D-amino acids, hydroxy acids, and fatty acids. mdpi.com This flexibility is a key source of the structural diversity and varied biological activities of nonribosomal peptides (NRPs). mdpi.comnih.gov

The core functional unit of an NRPS is the module, with each module typically responsible for the incorporation of a single amino acid or other extender unit into the final peptide product. nih.govebi.ac.uk Key domains within each module orchestrate this process. The adenylation (A) domain is of particular importance as it selects and activates the specific substrate (such as an amino acid or a fatty acid derivative) via an ATP-dependent reaction, forming an enzyme-bound adenylate intermediate. nih.govoup.com This activated substrate is then transferred to a peptidyl carrier protein (PCP) or thiolation (T) domain, where it is covalently attached via a thioester linkage to a 4'-phosphopantetheine (B1211885) (4'ppant) prosthetic group. nih.govmdpi.com

Derivatives of 8-oxododecanoic acid, specifically its aminated forms, serve as unusual extender units in the biosynthesis of several cyclic tetrapeptides. The incorporation of these non-proteinogenic fatty acid-derived amino acids is a hallmark of specialized NRPS pathways.

A prominent example of an this compound derivative used by NRPSs is 2-amino-9,10-epoxy-8-oxodecanoic acid (Aeo). apsnet.org This unusual amino acid is a critical structural component of several cyclic tetrapeptide histone deacetylase (HDAC) inhibitors, such as HC-toxin, Cyl-1, Cyl-2, and chlamydocin. apsnet.orgbeilstein-archives.org The biological activity of these peptides is often dependent on the presence of the 8-carbonyl and 9,10-epoxy functionalities of the Aeo residue. apsnet.org

The biosynthesis of HC-toxin in the fungus Cochliobolus carbonum provides a model for Aeo incorporation. The central enzyme, HC-toxin synthetase (HTS), is a large, four-module NRPS. apsnet.org One of the four adenylation domains of HTS is presumed to be responsible for recognizing and activating Aeo, or a direct precursor, before its incorporation into the cyclic peptide, which has the structure cyclo(D-Pro-L-Ala-D-Ala-L-Aeo). apsnet.org While the precise biosynthetic pathway of Aeo itself is not fully elucidated, it is proposed to be derived from a fatty acid precursor. apsnet.org Research has identified a fatty acid synthase gene, TOXC, that is required for HC-toxin production, suggesting it may synthesize the fatty acid backbone of Aeo. apsnet.org

Other natural products containing the Aeo moiety include trapoxins, which are also cyclic tetrapeptide HDAC inhibitors. beilstein-journals.org The structural relative, 2-amino-8-oxodecanoic acid (Aoda), is found in the HDAC inhibitor microspaeropsin. beilstein-journals.org The biosynthesis of these complex peptides is believed to follow a non-ribosomal pathway. researchgate.net

The table below summarizes key peptides containing Aeo and related structures, highlighting the NRPS-mediated nature of their synthesis.

| Compound Name | Structure | Key Unusual Amino Acid | Producing Organism (example) | Biosynthesis Type |

| HC-Toxin | cyclo(D-Pro-L-Ala-D-Ala-L-Aeo) | 2-amino-9,10-epoxy-8-oxodecanoic acid (Aeo) | Cochliobolus carbonum | NRPS |

| Chlamydocin | cyclo(Aib-L-Phe-D-Pro-L-Aeo) | 2-amino-9,10-epoxy-8-oxodecanoic acid (Aeo) | Diheterospora chlamydosporia | NRPS |

| Trapoxin B | cyclo(L-Phe-L-Phe-D-Pip-L-Aeo) | 2-amino-9,10-epoxy-8-oxodecanoic acid (Aeo) | Helicoma ambiens | NRPS |

| Microspaeropsin | Cyclic tetrapeptide | 2-amino-8-oxodecanoic acid (Aoda) | Microspaeropsis sp. | NRPS |

Data sourced from multiple studies. apsnet.orgbeilstein-journals.orgresearchgate.net

In Silico Pathway Prediction and Analysis of Biosynthetic Gene Clusters

The advent of genome sequencing has revealed a vast number of biosynthetic gene clusters (BGCs) in prokaryotes and fungi, many of which are predicted to produce novel secondary metabolites. nih.govnih.govwhiterose.ac.uk BGCs are physically linked sets of genes on a chromosome that together encode the enzymatic machinery for a specific metabolic pathway. whiterose.ac.ukunl.pt In silico (computational) analysis of these clusters is a powerful strategy for predicting the chemical structures of their products and for understanding their biosynthetic logic. nih.govbiorxiv.org

For NRPS-derived molecules, a primary focus of in silico analysis is the adenylation (A) domain. The A-domain is responsible for substrate selection and therefore largely determines the final structure of the peptide. nih.govoup.com Researchers have identified specific residues within the A-domain's binding pocket that are crucial for substrate recognition. oup.com By analyzing the amino acid sequence of these key residues, computational tools can predict the substrate specificity of a given A-domain with a reasonable degree of accuracy. oup.combiorxiv.org

Methods such as Transductive Support Vector Machines (TSVMs) and protein language models have been developed to enhance the accuracy of these predictions. oup.combiorxiv.org For instance, the MASPR tool utilizes protein language models to achieve state-of-the-art accuracy in predicting A-domain substrates, even for BGCs that contain rare amino acids not present in the training data, such as 2-amino-6-hydroxy-4-methyl-8-oxodecanoic acid. biorxiv.org This predictive power is essential for genome mining efforts aimed at discovering new natural products. nih.govbiorxiv.org

The table below outlines the general approach for the in silico analysis of a putative BGC for a peptide containing an this compound derivative.

| Analysis Step | Description | Target Genes / Domains | Predicted Information |

| BGC Identification | Use tools like antiSMASH to scan a genome for putative BGCs. nih.gov | NRPS, PKS, Hybrid PKS-NRPS | Location and boundaries of the gene cluster. |

| Domain Annotation | Identify all catalytic domains within the synthetase enzymes. | Adenylation (A), Peptidyl Carrier Protein (PCP/T), Condensation (C), Epimerization (E), Thioesterase (TE) | Modular organization and sequence of catalytic events. |

| Substrate Prediction | Analyze the sequence of the A-domains to predict which amino acid or precursor is activated. oup.combiorxiv.org | Adenylation (A) domain binding pocket residues | Identity of the extender units, including potential for incorporating Aeo or Aoda. |

| Precursor Biosynthesis Analysis | Search the cluster for genes responsible for synthesizing non-proteinogenic precursors. | Fatty Acid Synthase (FAS), Polyketide Synthase (PKS), Aminotransferase, Oxygenase | Putative pathway for the synthesis of the this compound backbone and its modifications. |

| Tailoring Reaction Prediction | Identify enzymes that modify the peptide after or during synthesis. | P450 monooxygenases, Methyltransferases, Halogenases | Final modifications to the peptide, such as epoxidation or hydroxylation. |

Biological Roles and Mechanistic Studies Excluding Clinical Human Trials

Involvement in Lipid Metabolism and Cellular Homeostasis

The direct role of 8-oxododecanoic acid in lipid metabolism and the maintenance of cellular homeostasis is not extensively detailed in the currently available scientific literature. However, studies on related keto fatty acids provide some context. For instance, 3-oxododecanoic acid is recognized as an intermediate in fatty acid biosynthesis in eukaryotes. rsc.orgaging-us.com In humans, it is involved in the synthesis of fatty acids, being converted from malonic acid by enzymes such as fatty acid synthase. The broader class of medium-chain keto acids, to which this compound belongs, is involved in fatty acid biosynthesis pathways across various organisms. nih.gov The metabolism of fatty acids is fundamental for cellular energy production through processes like β-oxidation, the synthesis of cellular membranes, and the creation of signaling molecules. unesp.brresearchgate.net Maintaining a balance between fatty acid synthesis and degradation is crucial for cellular energy homeostasis. libretexts.org

Participation in Oxidative Stress Responses

Specific research directly implicating this compound in oxidative stress responses is limited. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to counteract their harmful effects. rsc.orgmdpi.com These reactive species can damage cellular components like DNA, lipids, and proteins. mdpi.comnih.gov A prominent biomarker for oxidative DNA damage is 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-OxodG), which is formed from the oxidation of guanine (B1146940) residues in DNA. nih.govnih.gov Elevated levels of 8-OxodG are associated with various conditions linked to oxidative stress, including inflammation and cancer. nih.govnih.govnih.gov While 8-OxodG is a well-studied marker, the direct involvement of this compound in these pathways is not clearly established.

Role in Cellular Signaling Pathways

Direct evidence for the role of this compound as a signaling molecule is not prominent in the reviewed literature. However, a derivative, N-(3-oxododecanoyl)homoserine lactone, which is formed from 3-oxododecanoic acid, acts as a signaling molecule in bacteria and can modulate host cell responses, including the induction of pro-inflammatory cytokines, through mechanisms that may involve calcium signaling. rsc.org In a broader context, various lipid molecules and their derivatives are known to participate in critical signaling cascades. For example, the mitogen-activated protein kinase (MAPK) signaling pathway, which is involved in cellular processes like proliferation and apoptosis, can be influenced by various stimuli, including stress signals that can be related to lipid metabolism. mdpi.comthermofisher.comembopress.org Similarly, the NF-κB signaling pathway, a key regulator of inflammatory responses, can be modulated by different cellular signals. rsc.orgrsc.orgmdpi.com A related compound, 8-oxo-9-octadecenoic acid, has been shown to inhibit LPS-induced MAPK and NF-κB signaling pathways in macrophage cells. nih.gov

Modulation of Inflammatory Processes

While direct studies on the inflammatory role of this compound are scarce, research on a structurally similar compound, 8-oxo-9-octadecenoic acid (OOA), provides significant insights. OOA, isolated from Undaria peterseniana, has demonstrated potent anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov It was found to significantly suppress the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.gov The mechanism of action for OOA involves the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. nih.gov Furthermore, OOA inhibits the phosphorylation of key proteins in the MAPK and NF-κB signaling pathways, specifically c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), IκB-α, and p50. nih.gov These findings suggest that by targeting these pro-inflammatory signaling cascades, OOA effectively reduces the inflammatory response in this research model. nih.gov

| Effect of 8-oxo-9-octadecenoic acid (OOA) on Inflammatory Mediators and Pathways |

| Inhibition of Pro-inflammatory Mediators |

| Nitric Oxide (NO) Production |

| Pro-inflammatory Cytokines (TNF-α, IL-6) |

| Downregulation of Pro-inflammatory Enzymes |

| Inducible Nitric Oxide Synthase (iNOS) |

| Cyclooxygenase-2 (COX-2) |

| Inhibition of Signaling Pathways |

| Mitogen-Activated Protein Kinase (MAPK) Pathway (inhibition of JNK and ERK phosphorylation) |

| Nuclear Factor-kappa B (NF-κB) Pathway (inhibition of IκB-α and p50 phosphorylation) |

| Data derived from studies on RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS). nih.gov |

Biomarker Potential in Research Models

The utility of this compound as a specific biomarker in research models is not well-documented in the available literature. However, related oxo-fatty acids have been identified as potential biomarkers in various disease models. For instance, 3-oxododecanoic acid has been noted as a potential biomarker in animal models of metabolic disorders and in the context of certain cancers. aging-us.comsci-hub.se Metabolomics studies, which analyze the profiles of small molecules in biological samples, are increasingly used to identify potential biomarkers for disease diagnosis and to understand pathological pathways. researchgate.netfrontiersin.org In the context of oxidative stress, 8-OxodG is a widely accepted biomarker for assessing oxidative DNA damage in both animal models and human studies. nih.govnih.gov The development of reliable analytical methods, such as liquid chromatography-tandem mass spectrometry, has been crucial for the detection and quantification of these biomarkers in various biological matrices. nih.gov

Functional Studies of Specific Analogues

A significant area of research has focused on 2-amino-8-oxodecanoic acid (Aoda), an analogue of this compound, particularly for its role as a key component of certain histone deacetylase (HDAC) inhibitors. acs.orgacs.orgresearchgate.netnih.gov HDACs are enzymes that play a crucial role in gene expression regulation by removing acetyl groups from histone proteins. acs.org Inhibitors of these enzymes have emerged as a promising strategy in cancer therapy. scispace.com

Several natural cyclic tetrapeptide HDAC inhibitors, such as apicidin, contain the (S)-2-amino-8-oxodecanoic acid residue. nih.govthieme-connect.com The 8-keto group within the Aoda side chain is considered essential for the interaction of these inhibitors with the active site of the HDAC enzyme. rsc.org The structure-activity relationship studies of these compounds have shown that modifications to the Aoda moiety can significantly impact their inhibitory potency and selectivity against different HDAC isoforms. nih.gov For example, the chirality of the Aoda residue is critical for activity, with the natural (S)-configuration being important for potent inhibition. nih.gov

2-Amino-8-Oxodecanoic Acid as a Constituent of Histone Deacetylase (HDAC) Inhibitors

Investigation of Metabolic Dysregulation in Disease Models

Investigations into metabolic changes in various disease models have identified certain oxododecanoic acids as being dysregulated, suggesting their potential role in the pathophysiology of these conditions. These studies, conducted in non-human models and in vitro human cell studies, provide insight into the metabolic perturbations associated with disease.

A study focusing on the metabolic profiles of people living with HIV-1 (PLWH) identified significant metabolic dysregulation compared to healthy individuals. nih.govresearchgate.net In treatment-naïve individuals with HIV-1, metabolomic analysis revealed increased plasma levels of 3-oxododecanoic acid. nih.govresearchgate.net These elevated levels were found to be positively correlated with markers of CD8 T cell activation and inflammation. nih.gov Specifically, 3-oxododecanoic acid showed a positive correlation with CD8 T cell activation and was negatively correlated with the frequency of naïve CD8 T cells. nih.gov This suggests a potential link between alterations in fatty acid metabolism and the chronic immune activation characteristic of HIV-1 infection. nih.govresearchgate.net

In a different disease model, studies in obese mice have shed light on mechanisms that could explain their increased susceptibility to influenza virus infection. frontiersin.org These models revealed significant changes in fatty acid pathways, including a notable 10-fold increase in 3-oxododecanoic acid. frontiersin.org This metabolic shift was associated with the induction of greater oxidative stress in obese mice compared to lean animals during an influenza infection, as well as diminished T cell memory responses to the infection. frontiersin.org

| Disease Model | Compound | Key Finding | Associated Effects | Reference |

|---|---|---|---|---|

| HIV-1 Infection (Treatment-Naïve) | 3-Oxododecanoic acid | Increased plasma levels. | Positively correlated with CD8 T cell activation and inflammation markers. | nih.govresearchgate.net |

| Obesity/Influenza Virus Infection (Mice) | 3-Oxododecanoic acid | 10-fold increase in concentration. | Associated with increased oxidative stress and diminished T cell memory response. | frontiersin.org |

Derivatives, Chemical Modifications, and Structure Activity Relationship Studies

Synthesis of Functionalized 8-Oxododecanoic Acid Derivatives

The synthesis of functionalized derivatives of this compound is crucial for exploring its biological roles and developing new molecular tools. These synthetic efforts primarily focus on modifying the terminal carboxylic acid and the ketone group at the C-8 position to create a diverse range of molecules, including esters and amides, for structure-activity relationship (SAR) studies.

The carboxyl group of this compound is a primary target for derivatization, allowing for its conversion into esters and amides. These reactions are standard in organic synthesis and are essential for creating analogs with altered properties such as solubility, cell permeability, and metabolic stability.

Esters: Esterification of the carboxylic acid can be achieved through reaction with an alcohol. Research has demonstrated the enzymatic synthesis of isoquercitrin (B50326) esters with dicarboxylic acids, including oxododecanoic acid, to create novel compounds. semanticscholar.org Generally, ester formation can be facilitated by acid catalysis or by converting the carboxylic acid into a more reactive intermediate. libretexts.org Methyl esters, for example, can be prepared using reagents like diazomethane. msu.edu These ester derivatives are valuable as synthetic intermediates and are found in various natural products. libretexts.org

Amides: Amide derivatives are commonly prepared from carboxylic acids by reacting them with amines. libretexts.orgorganic-chemistry.org To facilitate this reaction, the carboxylic acid is often "activated" by converting it into a better leaving group, such as an acid chloride, acid anhydride, or an activated ester. msu.edulibretexts.org Water-soluble carbodiimides, like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC), are frequently used to promote amide bond formation directly in aqueous or organic solutions. thermofisher.com

A significant class of derivatives includes the 2-amino-8-oxodecanoic acids (Aodas), which are components of natural product histone deacetylase (HDAC) inhibitors. acs.orgnih.govresearchgate.net In the synthesis of these molecules and their analogs, the amino group is often protected as an amide, using protecting groups such as tert-butyloxycarbonyl (Boc) or Fluorenylmethyloxycarbonyl (Fmoc). acs.orgnih.gov This protection strategy is fundamental in peptide synthesis, allowing for the controlled assembly of complex molecules. researchgate.net

Modifying the two key functional groups of this compound—the C-8 carbonyl and the C-1 carboxylic acid—is a primary strategy for investigating its biological function and creating analogs for SAR studies.

Carboxylic Acid Modification: The carboxylic acid group is highly versatile. Beyond forming esters and amides, it can be converted into acyl halides and anhydrides, which are more reactive intermediates. msu.edu For instance, treatment with reagents like thionyl chloride converts the acid to an acyl chloride, facilitating a wider range of nucleophilic substitution reactions. msu.edu The hydroxyl part of the carboxyl group is a poor leaving group, so this activation is a common prerequisite for creating derivatives. msu.edu Coupling reactions mediated by agents like dicyclohexylcarbodiimide (B1669883) are also standard for linking the carboxylic acid to other molecules in organic media. thermofisher.com

Carbonyl Group Modification: The ketone at the C-8 position is a defining feature of the molecule and is critical for the biological activity of its derivatives, such as the natural product apicidin. researchgate.net This keto group can undergo various chemical transformations. Standard reactions include reduction to a secondary alcohol, which introduces a new chiral center and alters hydrogen-bonding capabilities. It can also react with nucleophiles, such as amines, to form imines or oximes. These modifications are instrumental in probing how the electronic properties and shape of this part of the molecule influence its biological interactions. nih.gov

Preparation of Esters and Amides

Stereoisomeric Characterization and Functional Implications

While this compound itself is achiral, many of its most important derivatives, particularly 2-amino-8-oxodecanoic acid (Aoda), contain stereocenters. The specific three-dimensional arrangement of atoms (stereochemistry) in these derivatives has profound functional implications, especially in the context of their interaction with biological targets like enzymes. acs.orgnih.gov

Research into histone deacetylase (HDAC) inhibitors has led to the synthesis and characterization of various stereoisomers of Aoda. acs.orgresearchgate.net A convergent synthetic approach is often used, where the stereochemistry at different positions is precisely controlled by using enantiomerically pure starting materials. acs.orgnih.gov For example, the configuration at the C-2 position can be derived from (S)- or (R)-allylglycine or glutamic acid, while the stereochemistry of substituents at other positions, such as C-9, can be established using precursors like lactic acid or glyceraldehyde derivatives. acs.orgnih.govresearchgate.net

The functional importance of this stereochemistry is significant. Studies on cyclic tetrapeptide inhibitors like apicidin, which contains an (S)-2-amino-8-oxodecanoic acid residue, have shown that the C-8 keto group and the specific stereoconformation of the Aoda side chain are critical for biological activity. researchgate.netnih.gov Altering the stereochemistry or modifying the side chain can lead to a dramatic decrease in the molecule's potency as an HDAC inhibitor, highlighting a strict structure-activity relationship. nih.gov This demonstrates that enzymes can distinguish between different stereoisomers, and a precise fit is required for biological function.

Development of Labeled Probes for Metabolic Tracing

To understand how this compound is processed within a biological system, researchers can develop labeled probes for metabolic tracing. ru.nl These probes are versions of the molecule that have been tagged with a specific isotope or a chemical group, allowing them to be tracked and visualized inside living cells or organisms. nih.gov This provides insights into the molecule's uptake, localization, and conversion into other metabolites. nih.gov

Two primary strategies can be employed for creating such probes:

Isotopic Labeling: This involves replacing one or more atoms in the molecule with a stable heavy isotope, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). For example, a deuterated version of this compound could be synthesized. The presence of the carbon-deuterium (C-D) bond, which has a unique vibrational frequency, allows the probe to be detected using advanced imaging techniques like mid-infrared (MIR) microscopy or stimulated Raman scattering (SRS) microscopy. nih.gov This approach has been successfully used with deuterated glucose and amino acids to track metabolic activity in situ with subcellular resolution. nih.gov

Bioorthogonal Labeling: This strategy involves incorporating a small, chemically inert functional group into the molecule that does not interfere with its biological processing. ru.nl The azide (B81097) group (-N₃) is a common bioorthogonal tag. An azide-containing version of this compound could be synthesized and supplied to cells. Once incorporated, the azide tag can be selectively reacted with a complementary probe, such as a fluorescent dye carrying an alkyne group, via a "click chemistry" reaction. nih.gov This two-step labeling method allows for the visualization and enrichment of the molecule and its downstream metabolites. ru.nl

The development of such probes for this compound would be a valuable tool for interrogating its role in fatty acid metabolism and other cellular processes. researchgate.net

Emerging Research Directions

Discovery of Novel Enzymatic Biotransformations for Oxo Fatty Acids

The enzymatic production and modification of oxo fatty acids are central to their biological functions. Researchers are actively exploring novel enzymes and biocatalytic pathways to synthesize and derivatize these compounds with high selectivity.

Recent studies have highlighted the potential of various enzymes in the biotransformation of fatty acids. For instance, cytochrome P450 monooxygenases (CYPs) are known for their ability to catalyze the regio- and stereoselective oxidation of C-H bonds, which can be harnessed for the synthesis of valuable chemicals. researchgate.net The discovery and engineering of enzymes like carbonyl reductases are also proving crucial. For example, a carbonyl reductase from Serratia marcescens, SmCRM5, has been engineered for the asymmetric synthesis of γ- and δ-lactones from oxo fatty acids like 5-oxodecanoic acid, demonstrating the potential for creating optically pure compounds. acs.org

The exploration of enzymes from specialized metabolic pathways in organisms like fungi and bacteria is a particularly promising avenue. db-thueringen.de These organisms often produce unique enzymes that can perform challenging chemical transformations. For example, fatty acid dioxygenase-cytochrome P450 fusion enzymes found in pathogenic fungi can produce various hydroperoxy metabolites from fatty acids. researchgate.net The identification and characterization of such novel biocatalysts could lead to new methods for producing 8-oxododecanoic acid and other oxo fatty acids with specific functionalities. db-thueringen.de

Furthermore, computational methods like the predicted data mining approach (PDMA) are being used to identify potential enzyme substrates and predict biotransformation outcomes, accelerating the discovery of new bioactive compounds. mdpi.compreprints.org This integration of computational biology with experimental enzymology is poised to significantly expand the toolbox for oxo fatty acid research.

Advanced Understanding of Regulatory Networks in Oxo Fatty Acid Metabolism

The metabolism of fatty acids, including oxo fatty acids, is tightly controlled by complex gene regulatory networks. wikipedia.org Understanding these networks is crucial for elucidating the physiological roles of compounds like this compound.

Key transcription factors such as Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARα, and Sterol Regulatory Element-Binding Proteins (SREBPs) are central to the regulation of lipid metabolism. researchgate.netnih.gov PPARα, activated by fatty acids, governs the expression of numerous genes involved in fatty acid uptake, activation, and oxidation in both mitochondria and peroxisomes. nih.govnih.gov In contrast, SREBP-1c primarily regulates the expression of genes involved in lipogenesis, and its activity can be suppressed by polyunsaturated fatty acids. nih.gov

The interplay between these and other transcription factors, such as liver X receptors (LXRs) and hepatic nuclear factor 4 (HNF-4), creates a sophisticated system for controlling lipid homeostasis. researchgate.net Dietary fats can directly modulate the activity of these transcription factors, thereby influencing the expression of genes encoding enzymes involved in fatty acid metabolism. researchgate.net

Advanced methodologies are being developed to map these regulatory networks. This includes constructing networks based on transcription factor binding sites and gene expression data to identify modules of co-regulated genes and their regulators under specific conditions. frontiersin.orgweizmann.ac.il Such approaches can help to pinpoint the specific regulatory pathways that control the synthesis and degradation of this compound and reveal its connections to broader metabolic processes. The study of these networks in different tissues reveals both common and tissue-specific regulatory motifs, highlighting the complexity and adaptability of metabolic control. nih.govnih.gov

Chemoenzymatic Strategies for Complex Natural Product Synthesis

The unique chemical structure of this compound and its derivatives makes them valuable building blocks in the synthesis of complex natural products. enamine.net Chemoenzymatic approaches, which combine the selectivity of enzymes with the versatility of chemical synthesis, are emerging as powerful tools in this area. nih.govmonash.edubeilstein-journals.org

Enzymes can be used to perform specific, often difficult, chemical transformations with high regio- and stereoselectivity, avoiding the need for extensive protecting group strategies that are common in traditional organic synthesis. monash.edu This can lead to more efficient and environmentally friendly synthetic routes. For example, enzymes can be used for late-stage functionalization of complex scaffolds or for the in-situ generation of highly reactive intermediates that can then be used in subsequent chemical reactions. beilstein-journals.org

The synthesis of 2-amino-8-oxodecanoic acids (Aodas), which are components of naturally occurring histone deacetylase (HDAC) inhibitors, provides a compelling example. nih.govacs.org Convergent synthetic approaches have been developed that utilize enantiomerically pure starting materials to control the stereochemistry at different positions of the molecule. nih.gov These strategies demonstrate the power of combining chemical and biological methods to access complex and biologically active molecules. nih.gov The development of such synthetic routes is crucial, as many bioactive natural products are found in only minute quantities from their natural sources. monash.edu

Integration of Multi-Omics Data for Systems-Level Understanding

To gain a comprehensive understanding of the roles of this compound and other oxo fatty acids, researchers are increasingly turning to multi-omics approaches. metabolon.com This involves integrating data from genomics, transcriptomics, proteomics, and metabolomics to build a holistic picture of biological systems. metabolon.com

Metabolomic studies have identified 3-oxododecanoic acid as a metabolite that is altered in various conditions, such as in the hippocampus of mice and in association with immune recovery in individuals with HIV-1. nih.govbiorxiv.org Lipidomic analyses, a specialized branch of metabolomics, provide detailed information on the full spectrum of lipids in a biological sample. metabolon.com

By combining these "omics" datasets, researchers can correlate changes in the levels of specific metabolites, like oxo fatty acids, with alterations in gene expression and protein levels. For example, a study on peanut cold tolerance integrated transcriptomic and lipidomic data to reveal the central role of lipid metabolism in this process. frontiersin.org This approach allows for the construction of detailed metabolic models and the identification of key regulatory hubs and pathways. frontiersin.orgembopress.org

The application of multi-omics strategies is also crucial in understanding metabolic diseases. For instance, integrated analyses of the transcriptome and lipidome in adipose tissue have provided insights into the metabolic disruptions associated with conditions like subclinical ketosis in dairy cows. researchgate.net Such systems-level approaches are essential for deciphering the complex interplay of molecules that govern health and disease, and for identifying the specific contributions of compounds like this compound within these intricate networks.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-oxododecanoic acid, and how do reaction conditions influence yield and purity?

- The synthesis of this compound derivatives, such as 8-((4-hydroxyphenol)amino)-8-oxododecanoic acid, typically involves coupling reactions with diacid precursors under controlled conditions. For example, a scale of 1.83 mmol yielded 15% product with 99% HPLC purity when using General Method C . Alternative pathways, like those for structurally similar 4-oxododecanoic acid, suggest starting materials such as 1-decene or 2-decanone, with intermediates like methyl 9-oxodecanoate enabling dioic acid formation . Optimizing solvent systems, temperature, and catalyst selection is critical for improving yields.

Q. Which analytical techniques are most reliable for characterizing this compound and its derivatives?

- High-Performance Liquid Chromatography (HPLC) is widely used to assess purity (>99% achievable under optimized conditions) . Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for structural elucidation, particularly to confirm keto-group positioning and alkyl chain integrity. For reproducibility, ensure instruments are calibrated against certified standards, and report spectral data in alignment with IUPAC guidelines .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- While specific safety data for this compound is limited, analogous hydroxy fatty acids (e.g., 8(R)-hydroxyoctadecanoic acid) require precautions against inhalation, skin contact, and eye exposure. Use fume hoods, nitrile gloves, and lab coats. Store the compound in airtight containers at 2–8°C, and dispose of waste via approved hazardous chemical protocols .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

- Discrepancies may arise from variations in cell-line specificity, assay conditions (e.g., pH, incubation time), or impurities in synthesized batches. To address this, standardize experimental protocols (e.g., ISO 17025) and validate findings using orthogonal assays (e.g., Western blotting alongside fluorescence microscopy). Cross-reference results with structurally similar oxo-fatty acids to identify structure-activity relationships .

Q. What mechanistic insights explain the role of the keto group in this compound’s reactivity or bioactivity?

- The keto group at C-8 enhances electrophilicity, facilitating nucleophilic attacks in esterification or amidation reactions. Computational studies (e.g., DFT calculations) can model electron density distribution and predict reaction sites. In biological systems, the keto moiety may interact with lipid-binding proteins or modulate membrane fluidity, which can be tested via fluorescence anisotropy or surface plasmon resonance .

Q. What strategies improve the low yield of this compound derivatives in multi-step syntheses?

- Low yields (e.g., 15% in aminophenol coupling) often result from side reactions or unstable intermediates. Strategies include:

- Protecting groups : Temporarily shield reactive sites (e.g., silyl ethers for hydroxyl groups).

- Catalyst optimization : Transition metal catalysts (e.g., Pd/C) may enhance coupling efficiency.

- Purification : Use preparative HPLC or column chromatography to isolate intermediates .

Q. How can researchers design experiments to explore this compound’s potential as a signaling molecule in lipid metabolism?

- Develop a lipidomics workflow using LC-MS/MS to quantify this compound in biological matrices. Pair this with gene knockout models (e.g., PPAR-α/γ-deficient mice) to assess its regulatory role. Include controls with non-oxidized fatty acids to isolate oxidation-specific effects .

Q. What methodologies are recommended for validating the environmental stability of this compound in ecotoxicology studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.